2-Mercapto-6-nitrobenzothiazole
Overview
Description
2-Mercapto-6-nitrobenzothiazole is an organosulfur compound with the molecular formula C7H4N2O2S2. It is a derivative of benzothiazole, characterized by the presence of a mercapto group (-SH) at the second position and a nitro group (-NO2) at the sixth position on the benzothiazole ring. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Mercapto-6-nitrobenzothiazole typically involves the reaction of 2-mercaptobenzothiazole with nitric acid. The reaction conditions include maintaining a controlled temperature and using appropriate solvents to ensure the selective nitration at the sixth position of the benzothiazole ring .
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through a continuous flow process, where the reactants are fed into a reactor under controlled conditions. This method ensures high yield and purity of the final product. The use of green chemistry principles, such as minimizing the use of toxic solvents and optimizing reaction conditions, is also emphasized in industrial production .
Chemical Reactions Analysis
Types of Reactions
2-Mercapto-6-nitrobenzothiazole undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions
Major Products
Oxidation: Disulfides.
Reduction: 2-Amino-6-mercaptobenzothiazole.
Substitution: Various substituted benzothiazole derivatives
Scientific Research Applications
2-Mercapto-6-nitrobenzothiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the development of biosensors and as a probe for detecting specific biomolecules.
Industry: It is used in the production of rubber and as a corrosion inhibitor .
Mechanism of Action
The mechanism of action of 2-Mercapto-6-nitrobenzothiazole involves its interaction with specific molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Mercaptobenzothiazole: Lacks the nitro group, making it less reactive in certain chemical reactions.
2-Amino-6-mercaptobenzothiazole: Contains an amino group instead of a nitro group, leading to different biological activities.
5-Chloro-2-mercaptobenzothiazole: Contains a chlorine atom, which affects its reactivity and applications.
Uniqueness
2-Mercapto-6-nitrobenzothiazole is unique due to the presence of both the mercapto and nitro groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
6-nitro-3H-1,3-benzothiazole-2-thione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O2S2/c10-9(11)4-1-2-5-6(3-4)13-7(12)8-5/h1-3H,(H,8,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPOZGXKWWKLJDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])SC(=S)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3063621 | |
Record name | 2(3H)-Benzothiazolethione, 6-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3063621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4845-58-3 | |
Record name | 6-Nitro-2(3H)-benzothiazolethione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4845-58-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2(3H)-Benzothiazolethione, 6-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004845583 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Mercapto-6-nitrobenzothiazole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2630 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2(3H)-Benzothiazolethione, 6-nitro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2(3H)-Benzothiazolethione, 6-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3063621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Mercapto-6-nitrobenzothiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the structural characteristics of MNBT and how is it typically characterized?
A1: 2-Mercapto-6-nitrobenzothiazole (MNBT) is an organosulfur compound with the molecular formula C7H4N2O2S2. Characterization techniques commonly employed include:
- X-ray Crystallography: This technique provides a detailed three-dimensional structure of MNBT, especially when it forms complexes with metal ions like tin.
Q2: How does MNBT interact with metal ions and what are the structural implications?
A2: MNBT acts as a ligand, readily coordinating with various metal ions, notably tin. The sulfur and nitrogen atoms within MNBT possess lone pairs of electrons that can form coordinate bonds with metal centers.
- Structural diversity: This interaction leads to the formation of complexes with varying geometries around the tin center. For example, research demonstrates the formation of distorted trigonal bipyramidal, octahedral, and irregular octahedral geometries depending on the specific organotin compound reacted with MNBT.
- Intermolecular interactions: The complexes formed can exhibit intriguing intermolecular interactions, such as Cl···S interactions and S···S interactions. These interactions contribute to the overall stability and packing arrangements within the crystal structures.
Q3: Can MNBT be used for analytical applications?
A3: Yes, MNBT has shown potential in analytical chemistry, particularly for detecting the pesticide deltamethrin.
- Colorimetric detection: When MNBT is attached to gold nanoparticles (Au NPs), forming Au NPs–MNBT, it can selectively bind to deltamethrin. This binding event creates a core-shell structure that induces a noticeable color change in the solution and shifts the UV-Vis absorption spectra of the Au NPs. This colorimetric response allows for the visual and spectrophotometric detection of deltamethrin. This method offers promising potential for rapid, on-site detection of deltamethrin in agricultural products.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.